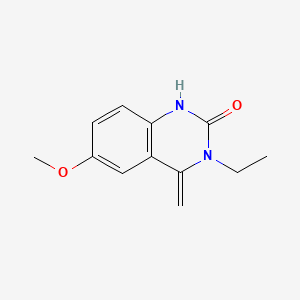

![molecular formula C15H10F2N6O B5519305 4-fluoro-N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}benzamide](/img/structure/B5519305.png)

4-fluoro-N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar fluorine-containing heterocyclic compounds has been explored through various methods, including microwave-assisted synthesis, which has proven to be an efficient approach for the regioselective synthesis of benzamides and related compounds. For instance, Moreno-Fuquen et al. (2019) described the catalyst- and solvent-free synthesis of benzamide derivatives through a microwave-assisted Fries rearrangement, indicating the potential for innovative synthesis methods for compounds like 4-fluoro-N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}benzamide (Moreno-Fuquen et al., 2019).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are common techniques used to elucidate the molecular structure of complex organic compounds. Studies on similar compounds have highlighted the importance of these techniques in confirming molecular arrangements and identifying functional groups critical to the compound's chemical behavior. For example, the structural characterization of benzamides and their derivatives often reveals insights into their molecular conformations and potential for supramolecular aggregation, as discussed by Sagar et al. (2018) in their analysis of benzamide derivatives (Sagar et al., 2018).

Chemical Reactions and Properties

Fluorinated compounds like 4-fluoro-N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}benzamide participate in various chemical reactions due to the presence of fluorine atoms, which significantly influence their reactivity. The study by Suzuki et al. (2008) on the N-heterocyclic carbene-catalyzed aroylation of fluorobenzenes exemplifies the type of chemical reactions that fluorinated benzamides can undergo, showcasing the reactivity of fluorine atoms in facilitating nucleophilic substitution reactions (Suzuki et al., 2008).

Applications De Recherche Scientifique

Synthesis and Bioactivity of Fluorine Compounds

Research into fluorinated compounds, including benzamides, has shown their significance in medicinal chemistry due to their moderate anticancer activity. A study by Song et al. (2005) on α-amino fluorobenzyl-phosphonates highlighted the synthesis of fluorine compounds containing isoxazole moiety, which exhibited anticancer properties in vitro. This suggests potential applications of similar fluorinated benzamides in developing anticancer agents (B. Song et al., 2005).

Solid-Phase Synthesis Techniques

The solid-phase synthesis method described by Lee et al. (1999) for producing benzodiazepinones demonstrates the utility of fluorinated compounds in organic synthesis. This method, involving aromatic substitution of aryl fluoride, could be applicable in synthesizing complex molecules including fluorinated benzamides, indicating their relevance in synthetic chemistry (Jung Lee et al., 1999).

Radiolabeling for Biomedical Applications

Kiesewetter et al. (2011) discussed the automated synthesis of a thiol reactive synthon using fluorobenzoic acid, highlighting the use of fluorinated compounds in radiolabeling peptides and proteins for biomedical imaging. This indicates potential applications of fluorinated benzamides in developing diagnostic agents (D. Kiesewetter et al., 2011).

Fluorescence Properties for Sensing Applications

The study by Suman et al. (2019) on benzimidazole and benzothiazole conjugated Schiff base as fluorescent sensors demonstrates the role of fluorinated compounds in sensing applications. Such studies suggest that fluorinated benzamides could be explored for their fluorescence properties and potential use in detecting metal ions or other analytes (G. Suman et al., 2019).

Material Science Applications

Research into organo-soluble poly(p-benzamide) by Seyler and Kilbinger (2009) illustrates the potential of fluorinated benzamides in material science, especially in the synthesis of polymers with specific properties like solubility and thermal stability. This suggests potential applications in developing new materials with enhanced performance (Helga Seyler & Andreas F. M. Kilbinger, 2009).

Propriétés

IUPAC Name |

4-fluoro-N-[1-[(E)-(2-fluorophenyl)methylideneamino]tetrazol-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N6O/c16-12-7-5-10(6-8-12)14(24)19-15-20-21-22-23(15)18-9-11-3-1-2-4-13(11)17/h1-9H,(H,19,20,22,24)/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVSQBMXJHKCMF-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN2C(=NN=N2)NC(=O)C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N2C(=NN=N2)NC(=O)C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

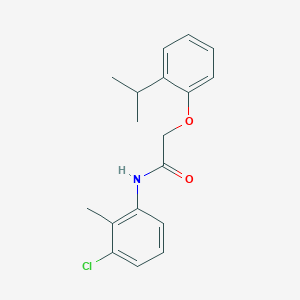

![4-[(3,4-dichlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519223.png)

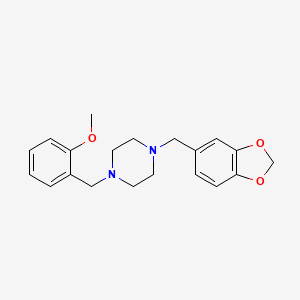

![N-[4-(benzyloxy)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5519258.png)

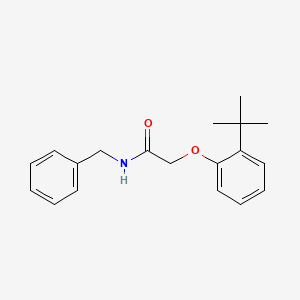

![5-[3-(ethoxymethyl)-4-methoxybenzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5519276.png)

![5-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5519287.png)

![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519289.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5519297.png)

![2-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5519300.png)

![N'-[2-(difluoromethoxy)benzoyl]isonicotinohydrazide](/img/structure/B5519313.png)

![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5519328.png)

![(3R*,4S*)-N-(4-chloro-2-methylphenyl)-3-isopropyl-4-[(methylsulfonyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B5519343.png)